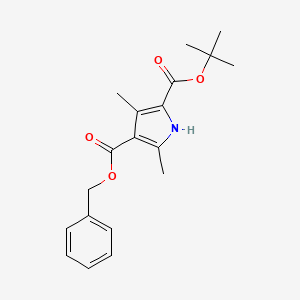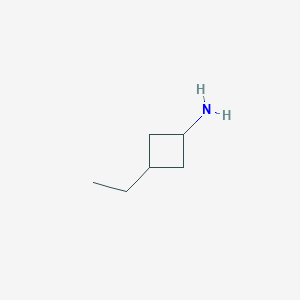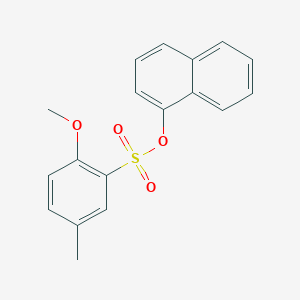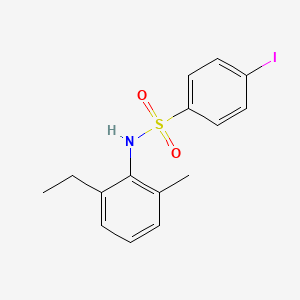
N-benzyl-N-methylquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methylquinoxalin-2-amine is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methylquinoxalin-2-amine can be achieved through several methods. One common approach involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method is efficient and environmentally friendly, producing high yields in a short time . Another method involves the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylquinoxalin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) and lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4
Nucleophiles: NaOCH3, RMgX (Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives with additional functional groups, while reduction reactions may produce fully reduced amine derivatives.
Scientific Research Applications
N-benzyl-N-methylquinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-benzyl-N-methylquinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-benzyl-N-methylquinoxalin-2-amine can be compared with other similar compounds, such as:
- N-benzyl-2-chloro-N-methylquinazolin-4-amine
- N-benzyl-4-chloro-2-pyridinecarboxamide
- N-benzyl-2-chloro-benzamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. This compound is unique due to its specific substitution pattern and the resulting properties.
Properties
Molecular Formula |
C16H15N3 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-benzyl-N-methylquinoxalin-2-amine |
InChI |
InChI=1S/C16H15N3/c1-19(12-13-7-3-2-4-8-13)16-11-17-14-9-5-6-10-15(14)18-16/h2-11H,12H2,1H3 |
InChI Key |
AJTQQESVAFFOCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275034.png)
![[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B12275062.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12275063.png)






![(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)

![3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea](/img/structure/B12275111.png)
